N,N-Di-p-tolyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-p-tolyloxamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by p-tolyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Di-p-tolyloxamide can be synthesized through the reaction of oxalyl chloride with p-toluidine. The reaction typically involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to produce oxalyl chloride.
Reaction with p-Toluidine: Oxalyl chloride is then reacted with p-toluidine in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Preparation of Oxalyl Chloride: Using industrial-grade thionyl chloride and oxalic acid.
Controlled Reaction with p-Toluidine: Ensuring precise temperature and pH control to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Di-p-tolyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation Products: Various oxamides with different functional groups.
Reduction Products: p-Toluidine and related amines.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N,N-Di-p-tolyloxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Di-p-tolyloxamide involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The aromatic rings and amide groups allow it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
N,N-Di-p-tolylurea: Similar structure but with urea instead of oxamide.
N,N-Di-p-tolylacetamide: Contains an acetamide group instead of oxamide.
N,N-Di-p-tolylbenzamide: Benzamide derivative with similar aromatic substitution.
Uniqueness: N,N-Di-p-tolyloxamide is unique due to its specific oxamide backbone, which imparts distinct chemical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N',N'-bis(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)18(16(20)15(17)19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,19) |
InChI Key |
YCNRIJIFGRVPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.